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molecular formula C5H7BrO3 B8753695 Methyl 3-bromo-4-oxobutanoate

Methyl 3-bromo-4-oxobutanoate

Cat. No. B8753695
M. Wt: 195.01 g/mol
InChI Key: JBJAQFNXULUGCG-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 250-mL round bottom flask was charged with methyl 3-bromo-4-oxobutanoate (5.00 g, 25.6 mmol) and urea (2.08 g, 34.6 mmol) in DMF (15 mL) and heated to 110° C. for 30 minutes. After this time, the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was absorbed onto silica and purified by chromatography on silica using dichloromethane/(89:9:1 dichloromethane/methane/conc. NH4OH) (10:0 to 0:10) as eluent, to afford the title compound (0.72 g, 18%) as a red oil. MW=156.14. 1H NMR (DMSO-d6, 300 MHz) δ 9.54 (s, 1H), 6.48 (s, 2H), 6.45 (s, 1H), 3.64 (s, 2H), 3.62 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH:8]=O)[CH2:3][C:4]([O:6][CH3:7])=[O:5].[NH2:10][C:11]([NH2:13])=[O:12]>CN(C=O)C>[NH2:13][C:11]1[O:12][C:2]([CH2:3][C:4]([O:6][CH3:7])=[O:5])=[CH:8][N:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC(CC(=O)OC)C=O
Name
Quantity
2.08 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was absorbed onto silica
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
NC=1OC(=CN1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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